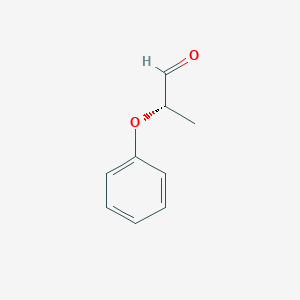
(S)-2-Phenoxypropanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Phenoxypropanal is an organic compound with the molecular formula C9H10O2. It is a colorless liquid with a faint aromatic odor. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is also referred to as 2-Phenoxypropanal and has a molecular weight of 150.17 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(S)-2-Phenoxypropanal can be synthesized through several methods. One common method involves the reaction of phenol with propylene oxide in the presence of a catalyst such as aluminum oxide (Al2O3) and magnesium oxide (MgO) on an iron oxide (Fe3O4) support . The reaction is typically carried out at elevated temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of phenolate and monohalohydrin. The phenolate is reacted with monohalohydrin at a temperature below the boiling point of the reaction mixture to produce phenoxyethanol, which can then be further processed to obtain this compound .
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Phenoxypropanal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
The major products formed from these reactions include phenoxyacetic acid (from oxidation), 2-phenoxypropanol (from reduction), and various substituted phenoxypropanals (from substitution reactions) .
Aplicaciones Científicas De Investigación
(S)-2-Phenoxypropanal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme kinetics.
Mecanismo De Acción
The mechanism of action of (S)-2-Phenoxypropanal involves its interaction with specific molecular targets and pathways. It is known to exert its effects by binding to enzymes and altering their activity. This compound can inhibit the growth of certain microorganisms by disrupting their cell membrane integrity and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
1-Phenoxy-2-propanol: This compound has a similar structure but differs in the position of the hydroxyl group.
2-Phenoxyethanol: Another similar compound, used as a preservative in cosmetics and pharmaceuticals.
Uniqueness
(S)-2-Phenoxypropanal is unique due to its specific structural configuration and the presence of the aldehyde group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Número CAS |
149646-90-2 |
|---|---|
Fórmula molecular |
C9H10O2 |
Peso molecular |
150.17 g/mol |
Nombre IUPAC |
(2S)-2-phenoxypropanal |
InChI |
InChI=1S/C9H10O2/c1-8(7-10)11-9-5-3-2-4-6-9/h2-8H,1H3/t8-/m0/s1 |
Clave InChI |
WIYQCLDTSROCTN-QMMMGPOBSA-N |
SMILES |
CC(C=O)OC1=CC=CC=C1 |
SMILES isomérico |
C[C@@H](C=O)OC1=CC=CC=C1 |
SMILES canónico |
CC(C=O)OC1=CC=CC=C1 |
Sinónimos |
Propanal, 2-phenoxy-, (S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















